![molecular formula C15H15N3O4 B12677383 5-[(4-Amino-5-methoxy-2-tolyl)azo]salicylic acid CAS No. 85720-86-1](/img/structure/B12677383.png)
5-[(4-Amino-5-methoxy-2-tolyl)azo]salicylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Amino-5-methoxy-2-tolyl)azo]salicylic acid is an organic compound with the molecular formula C15H15N3O4 and a molecular weight of 301.3 g/mol It is a derivative of salicylic acid, featuring an azo linkage between a substituted aniline and a salicylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Amino-5-methoxy-2-tolyl)azo]salicylic acid typically involves the diazotization of 4-amino-5-methoxy-2-toluidine followed by coupling with salicylic acid. The reaction conditions generally include:
Diazotization: The aniline derivative is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with salicylic acid in an alkaline medium (e.g., sodium hydroxide, NaOH) to form the azo compound.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Amino-5-methoxy-2-tolyl)azo]salicylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite (Na2S2O4) or zinc dust in acidic conditions, resulting in the formation of corresponding amines.
Substitution: The hydroxyl group on the salicylic acid moiety can undergo substitution reactions with acylating or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium dithionite (Na2S2O4) in acidic medium.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Ester or ether derivatives.
Scientific Research Applications
5-[(4-Amino-5-methoxy-2-tolyl)azo]salicylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of dyes and pigments due to its azo linkage, which imparts vivid colors.
Mechanism of Action
The mechanism of action of 5-[(4-Amino-5-methoxy-2-tolyl)azo]salicylic acid involves its interaction with specific molecular targets and pathways. The compound’s azo linkage can undergo reduction in biological systems, releasing active amines that interact with enzymes and receptors. These interactions can modulate inflammatory pathways, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
5-Aminosalicylic acid (5-ASA): Known for its anti-inflammatory properties and used in the treatment of inflammatory bowel disease.
Sulfasalazine: A prodrug that releases 5-ASA in the colon and is used to treat ulcerative colitis and rheumatoid arthritis.
Uniqueness
5-[(4-Amino-5-methoxy-2-tolyl)azo]salicylic acid is unique due to its specific substitution pattern and azo linkage, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
85720-86-1 |
|---|---|
Molecular Formula |
C15H15N3O4 |
Molecular Weight |
301.30 g/mol |
IUPAC Name |
5-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C15H15N3O4/c1-8-5-11(16)14(22-2)7-12(8)18-17-9-3-4-13(19)10(6-9)15(20)21/h3-7,19H,16H2,1-2H3,(H,20,21) |
InChI Key |
GYFIHCVUPLPXFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


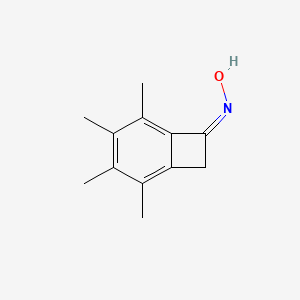
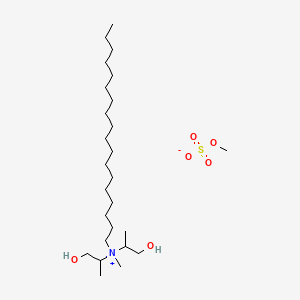

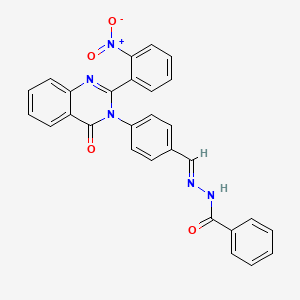
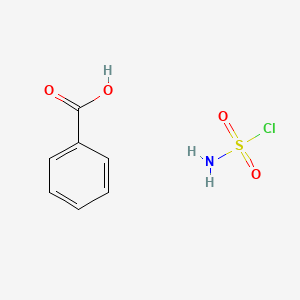

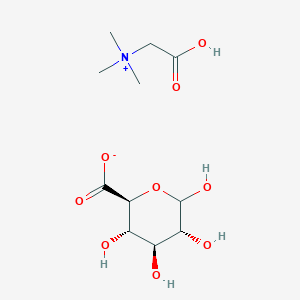
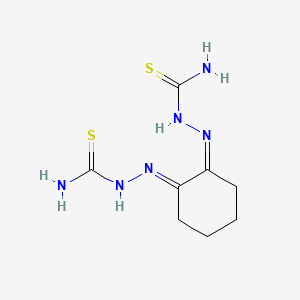
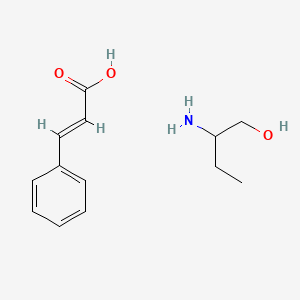
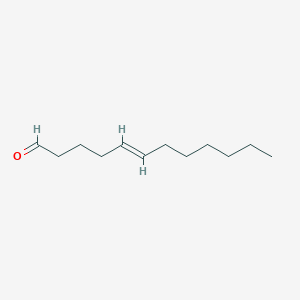
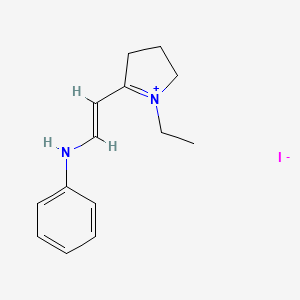
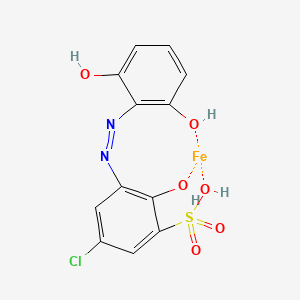

![4-Isocyanato-2-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12677376.png)
